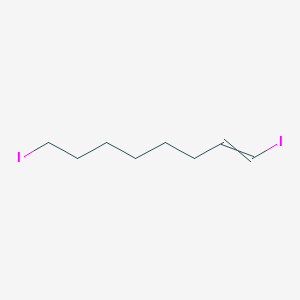
1,8-Diiodooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diiodooct-1-ene is an organic compound with the molecular formula C8H14I2 It is a diiodoalkene, meaning it contains two iodine atoms attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diiodooct-1-ene can be synthesized through the iodination of oct-1-ene. The reaction typically involves the addition of iodine (I2) to oct-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the diiodo compound. The reaction can be carried out in a solvent such as dichloromethane or chloroform, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where oct-1-ene is reacted with iodine in the presence of a stabilizer to prevent the formation of unwanted by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Diiodooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as thiolates, phosphites, or enolates.
Oxidation Reactions: The double bond in the octene backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or potassium phosphite in solvents like dimethyl sulfoxide (DMSO) or liquid ammonia.
Oxidation: Reagents like meta-chloroperoxybenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of thioethers, phosphonates, or substituted alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of oct-1-ene or other hydrocarbons.
Scientific Research Applications
1,8-Diiodooct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1,8-diiodooct-1-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond. The iodine atoms can participate in nucleophilic substitution reactions, while the double bond can undergo addition or oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,8-Diiodooct-1-ene can be compared with other diiodoalkenes and diiodoalkanes:
1,8-Diiodooctane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
1,8-Diiodonaphthalene: Contains an aromatic ring, leading to different reactivity and applications.
1,1-Diiodoethane: A smaller molecule with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a double bond and two iodine atoms, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
158664-40-5 |
|---|---|
Molecular Formula |
C8H14I2 |
Molecular Weight |
364.01 g/mol |
IUPAC Name |
1,8-diiodooct-1-ene |
InChI |
InChI=1S/C8H14I2/c9-7-5-3-1-2-4-6-8-10/h5,7H,1-4,6,8H2 |
InChI Key |
AALGVJVJFYRXNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCI)CCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


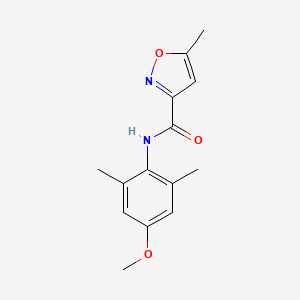
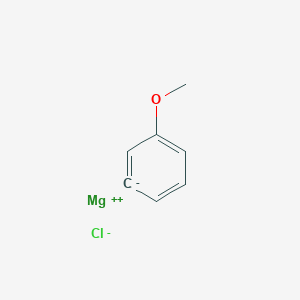
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
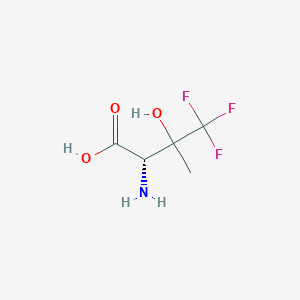

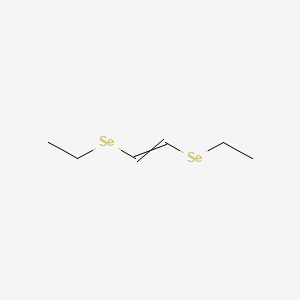

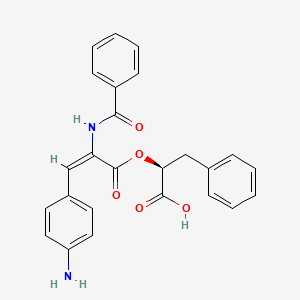

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)


